2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide
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Overview
Description
2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide is a complex organic compound with a unique structure that includes a furan ring, a hydroxy group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide typically involves the condensation of 2,2-diphenylacetic acid with 5-methylfurfural in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) and sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N,N-dimethyl-3-{2-[[®-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide: A potent CXCR2/CXCR1 receptor antagonist with excellent cell-based activity.
2-hydroxy-N-[(Z)-1-(5-methylthiophen-2-yl)ethylideneamino]benzamide: A compound with similar structural features but different reactivity and applications.
Uniqueness
2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide is unique due to its combination of a furan ring and a diphenylacetamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N2O3 |
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Molecular Weight |
348.4g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-1-(5-methylfuran-2-yl)ethylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H20N2O3/c1-15-13-14-19(26-15)16(2)22-23-20(24)21(25,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,25H,1-2H3,(H,23,24)/b22-16- |
InChI Key |
YTBLYGPMWHHOSA-JWGURIENSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N\NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)/C |
SMILES |
CC1=CC=C(O1)C(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
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